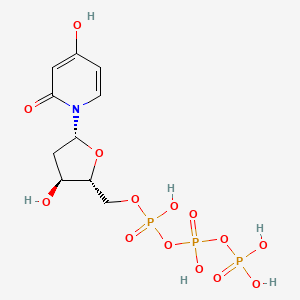
3-Deaza-2'-deoxyuridine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deaza-2’-deoxyuridine-5’-triphosphate is a modified nucleoside triphosphate. It is structurally similar to deoxyuridine triphosphate but with a nitrogen atom replaced by a carbon atom at the 3-position of the pyrimidine ring. This modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyuridine-5’-triphosphate typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Nucleoside Modification:
Phosphorylation: The conversion of the modified nucleoside to its triphosphate form using phosphorylation reagents such as phosphorus oxychloride or phosphoramidite chemistry.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product to achieve high purity.
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis platforms and large-scale purification techniques.
化学反应分析
Types of Reactions: 3-Deaza-2’-deoxyuridine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The triphosphate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: The major products are modified nucleoside triphosphates with different functional groups.
Hydrolysis: The major products are the corresponding monophosphate and diphosphate derivatives.
科学研究应用
3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of DNA replication and repair, as well as in the development of fluorescently labeled nucleotides for imaging applications.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a tool in next-generation sequencing technologies.
作用机制
The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into nucleic acids by DNA polymerases. The deaza modification at the 3-position alters the hydrogen bonding properties of the nucleoside, affecting base pairing and stability. This can lead to the inhibition of DNA synthesis and repair processes, making it useful in studying these pathways and developing therapeutic agents.
相似化合物的比较
2’-Deoxyuridine-5’-triphosphate: Lacks the deaza modification and has different hydrogen bonding properties.
3-Deaza-2’-deoxyadenosine-5’-triphosphate: Another deaza-modified nucleoside triphosphate with a different base.
Uniqueness: 3-Deaza-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification at the 3-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring altered base pairing and stability, such as in the development of therapeutic agents and diagnostic tools.
属性
分子式 |
C10H16NO14P3 |
|---|---|
分子量 |
467.15 g/mol |
IUPAC 名称 |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1 |
InChI 键 |
AVIVVUIDISJCII-QXFUBDJGSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



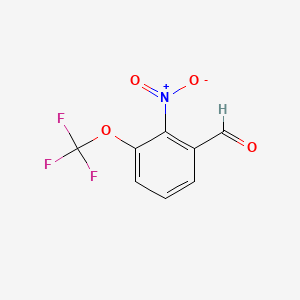

![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)

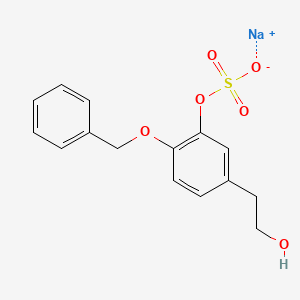
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
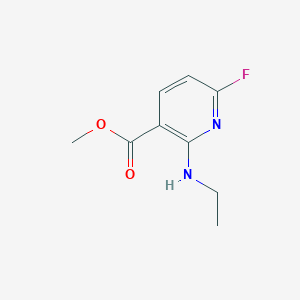
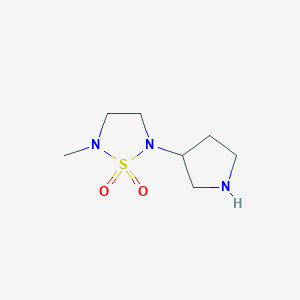
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)
